molecular formula C10H7N3O B8452773 1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile

1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B8452773
M. Wt: 185.18 g/mol
InChI Key: HQJJEWAKBHZWGH-UHFFFAOYSA-N
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Description

1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

1-(4-hydroxyphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H7N3O/c11-5-8-6-12-13(7-8)9-1-3-10(14)4-2-9/h1-4,6-7,14H

InChI Key

HQJJEWAKBHZWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (115 mg, 0.575 mmol) in dichloromethane (5 mL) was added boron tribromide (431 mg, 1.73 mmol) at −10° C. The reaction was then warmed to room temperature and stirred for 16 hours. The reaction was quenched with methanol (0.5 mL) and water (5 mL), and extracted with ethyl acetate (3×15 mL). The combined organics were washed with brine (15 mL), dried over sodium sulfate, filtered and concentrated to give 1-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (46 mg, 43%) as a yellow solid. 1H NMR (400 MHz, CDCl3, δ): 9.89 (s, 1H), 9.12 (s, 1H), 8.27 (s, 1H), 7.62 (d, J=9.2 Hz, 2H), 6.90 (d, J=9.2 Hz, 2H).
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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